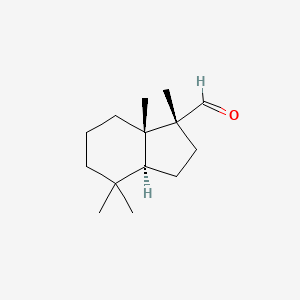
(+)-Austrodoral
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Austrodoral is a naturally occurring sesquiterpene compound known for its unique chemical structure and biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Austrodoral typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule under specific conditions to form the sesquiterpene structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or synthetic production using optimized chemical processes. The extraction process usually includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form.
化学反应分析
Types of Reactions
(+)-Austrodoral undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.
科学研究应用
(+)-Austrodoral has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules and as a model compound for studying sesquiterpene chemistry.
Biology: Research has shown that this compound exhibits various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, such as in the development of new drugs for treating infections and inflammatory diseases.
Industry: The compound is also used in the fragrance and flavor industry due to its unique aroma and taste properties.
作用机制
The mechanism of action of (+)-Austrodoral involves its interaction with specific molecular targets and pathways within biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence inflammatory pathways and microbial cell membranes.
相似化合物的比较
(+)-Austrodoral can be compared with other similar sesquiterpene compounds, such as:
(-)-Austrodoral: The enantiomer of this compound, which may exhibit different biological activities and properties.
Caryophyllene: Another sesquiterpene with similar structural features but different biological activities.
Humulene: A sesquiterpene found in hops, known for its anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific chemical structure and the distinct biological activities it exhibits compared to these similar compounds.
属性
分子式 |
C14H24O |
|---|---|
分子量 |
208.34 g/mol |
IUPAC 名称 |
(1R,3aS,7aS)-1,4,4,7a-tetramethyl-2,3,3a,5,6,7-hexahydroindene-1-carbaldehyde |
InChI |
InChI=1S/C14H24O/c1-12(2)7-5-8-14(4)11(12)6-9-13(14,3)10-15/h10-11H,5-9H2,1-4H3/t11-,13-,14-/m0/s1 |
InChI 键 |
CNTXEQHESHSVFZ-UBHSHLNASA-N |
手性 SMILES |
C[C@]1(CC[C@@H]2[C@@]1(CCCC2(C)C)C)C=O |
规范 SMILES |
CC1(CCCC2(C1CCC2(C)C=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


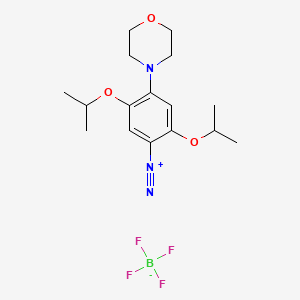
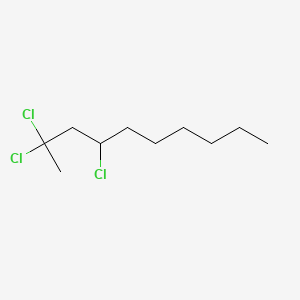
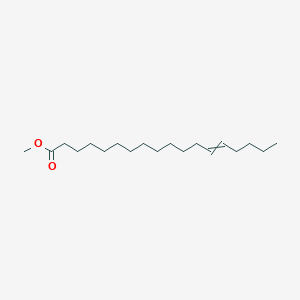
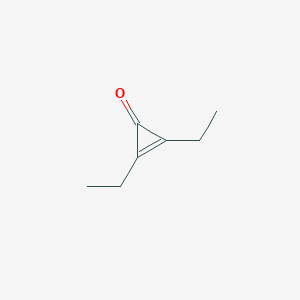


![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)
![2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13417024.png)


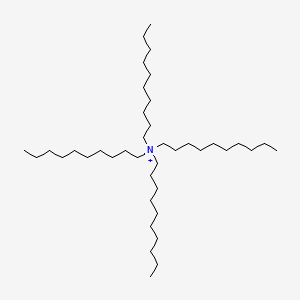
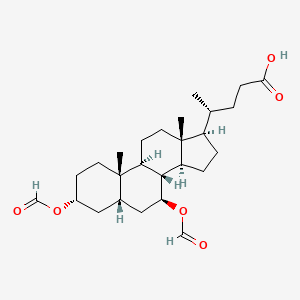
![2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B13417074.png)
